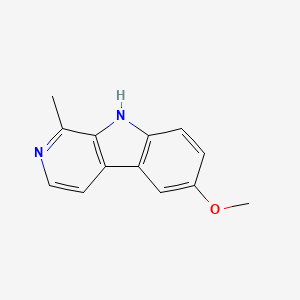

6-Methoxyharman

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-methyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYVPBBISSKKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1NC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189449 | |

| Record name | 6-Methoxyharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3589-72-8 | |

| Record name | 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3589-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC92536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methoxyharmane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHOXYHARMAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48GQI7H930 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methoxyharman: A Technical Guide to its Natural Sources, Isolation, and Characterization

Introduction: The Significance of 6-Methoxyharman in Modern Drug Discovery

This compound, a β-carboline alkaloid, represents a molecule of significant interest to the scientific community, particularly those engaged in neuropharmacology and novel therapeutic development. As a structural analog of more extensively studied harmala alkaloids like harmine and harmaline, this compound presents a unique profile of bioactivity that warrants dedicated investigation. Its primary pharmacological characteristic is potent and selective inhibition of monoamine oxidase A (MAO-A), an enzyme pivotal in the catabolism of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] This intrinsic property positions this compound as a valuable scaffold for the design of next-generation antidepressants and anxiolytcis. Furthermore, its interaction with serotonergic systems, notably the 5-HT2C receptor, underscores its potential as a modulator of complex neurological pathways.[1][2]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the natural origins of this compound, detailed methodologies for its extraction and purification, and robust analytical techniques for its unequivocal identification. The protocols and explanations herein are designed to be self-validating, with a focus on the causal relationships between experimental choices and outcomes, thereby empowering researchers to confidently and efficiently work with this promising natural compound.

Natural Provenance of this compound

This compound has been identified in a select number of plant species, often co-occurring with other β-carboline and tryptamine alkaloids. The primary botanical sources are found within the Zygophyllaceae and Myristicaceae families.

| Plant Species | Family | Plant Part(s) Containing this compound | Co-occurring Bioactive Compounds |

| Peganum harmala (Syrian Rue) | Zygophyllaceae | Seeds | Harmine, Harmaline, Tetrahydroharmine |

| Virola cuspidata | Myristicaceae | Bark, Leaves | 6-Methoxyharmalan, Dimethyltryptamine (DMT), 5-MeO-DMT |

| Virola elongata | Myristicaceae | Bark | Other tryptamine and β-carboline alkaloids |

Table 1: Principal Natural Sources of this compound.

The concentration of this compound within these plant matrices can vary significantly based on geographical location, season of harvest, and specific chemotype of the plant. The seeds of Peganum harmala are a particularly rich source of harmala alkaloids in general. In Virola species, this compound is a component of the complex alkaloid mixtures used in the preparation of traditional psychoactive snuffs.[1][2]

Biosynthesis of this compound: A Mechanistic Overview

The biosynthesis of this compound, like other β-carboline alkaloids, is rooted in the metabolism of the amino acid L-tryptophan. The core of the β-carboline structure is formed through a Pictet-Spengler reaction, a well-established pathway in plant biochemistry. While the precise enzymatic steps leading to this compound have not been fully elucidated, a plausible pathway can be constructed based on known biochemical transformations.

The key steps are hypothesized to be:

-

Decarboxylation of L-tryptophan: The pathway is initiated by the decarboxylation of L-tryptophan to yield tryptamine. This is a common step in the biosynthesis of many indole alkaloids.

-

Pictet-Spengler Condensation: Tryptamine undergoes a condensation reaction with an aldehyde or a-keto acid, followed by cyclization, to form a tetrahydro-β-carboline intermediate.

-

Oxidation: The tetrahydro-β-carboline ring system is then aromatized through a series of oxidation steps to yield the fully aromatic β-carboline scaffold.

-

Methoxylation: The introduction of the methoxy group at the C-6 position is a critical step. This is likely catalyzed by a specific O-methyltransferase enzyme that utilizes S-adenosyl methionine (SAM) as a methyl donor. The timing of this methoxylation event (i.e., whether it occurs on the tryptophan, tryptamine, or a later β-carboline intermediate) is a subject for further investigation.

Caption: Plausible biosynthetic pathway of this compound from L-Tryptophan.

Extraction and Purification of this compound: Field-Proven Protocols

The isolation of this compound from its natural sources requires a multi-step process designed to separate the target alkaloid from a complex mixture of other compounds. The following protocols are based on established principles of natural product chemistry.

Protocol 1: Extraction and Isolation from Peganum harmala Seeds

This protocol is optimized for the recovery of a mixture of harmala alkaloids, from which this compound can be subsequently purified.

Step 1: Defatting of Plant Material

-

Rationale: The seeds of P. harmala have a high lipid content which can interfere with subsequent extraction steps. A non-polar solvent is used to remove these lipids.

-

Procedure:

-

Grind 100 g of dried P. harmala seeds to a fine powder.

-

In a fume hood, suspend the powder in 500 mL of n-hexane.

-

Stir the suspension for 2 hours at room temperature.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Discard the hexane filtrate and air-dry the defatted seed powder.

-

Step 2: Acidic Extraction of Alkaloids

-

Rationale: Alkaloids are basic compounds that form water-soluble salts in acidic conditions. This step selectively extracts the alkaloids from the defatted plant material.

-

Procedure:

-

Transfer the defatted seed powder to a 1 L beaker.

-

Add 600 mL of 5% (v/v) hydrochloric acid.

-

Heat the mixture to 50-60°C with constant stirring for 4 hours.

-

Allow the mixture to cool to room temperature and filter to remove the solid plant material.

-

Collect the acidic aqueous filtrate, which now contains the alkaloid hydrochlorides.

-

Step 3: Basification and Liquid-Liquid Extraction

-

Rationale: By increasing the pH, the alkaloid salts are converted back to their free base form, which are soluble in organic solvents. This allows for their separation from the aqueous phase.

-

Procedure:

-

Slowly add a 25% (w/v) sodium hydroxide solution to the acidic filtrate with stirring until the pH reaches 9-10. A precipitate of the alkaloid free bases will form.

-

Transfer the basified mixture to a 2 L separatory funnel.

-

Add 300 mL of dichloromethane and shake vigorously for 5 minutes, periodically venting the funnel.

-

Allow the layers to separate and collect the lower organic (dichloromethane) layer.

-

Repeat the extraction of the aqueous layer two more times with 150 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and evaporate the solvent under reduced pressure to yield the crude harmala alkaloid extract.

-

Step 4: Chromatographic Purification

-

Rationale: The crude extract contains a mixture of β-carboline alkaloids. Column chromatography is required to separate this compound from the other components.

-

Procedure:

-

Prepare a silica gel column (60 Å, 230-400 mesh) using a suitable solvent system such as a gradient of dichloromethane and methanol.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) using a UV lamp (365 nm) to visualize the fluorescent alkaloid spots.

-

Combine the fractions containing the compound with the Rf value corresponding to this compound.

-

Evaporate the solvent from the combined fractions to obtain purified this compound. Further purification can be achieved by recrystallization or preparative HPLC.

-

Caption: General workflow for the extraction and purification of this compound.

Analytical Characterization of this compound

Unequivocal identification and quantification of this compound require the use of modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of this compound in complex mixtures.

-

Principle: The volatile compound is separated based on its boiling point and polarity on a GC column and then fragmented and detected by a mass spectrometer, providing a unique mass spectrum that serves as a chemical fingerprint.

-

Sample Preparation: The purified compound or a derivatized extract is dissolved in a suitable solvent (e.g., methanol, dichloromethane).

-

Typical GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280°C.

-

Oven Program: A temperature gradient starting from ~100°C and ramping up to ~300°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

Expected Results: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 212, corresponding to its molecular weight, along with a characteristic fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound in biological and botanical matrices.

-

Principle: The compound is separated by HPLC and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion) and a specific product ion, which greatly reduces chemical noise and enhances specificity.

-

Typical LC-MS/MS Parameters:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to promote ionization.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transition: The specific precursor-to-product ion transition for this compound would need to be determined by infusing a pure standard. For example, for a related compound, harman (m/z 183), a common transition is 183 -> 128.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for the structural elucidation of organic molecules. While a publicly available, fully assigned spectrum for this compound is not readily found in the literature, its structure can be confirmed, and its purity assessed, by acquiring 1H and 13C NMR spectra.

-

Predicted 1H NMR Spectrum (in CDCl3):

-

A singlet for the N-H proton of the indole ring (typically downfield, >8.0 ppm).

-

Aromatic protons on the indole and pyridine rings, appearing as doublets and triplets in the range of 6.8-8.5 ppm.

-

A singlet for the methoxy group protons around 3.9 ppm.

-

A singlet for the methyl group protons on the pyridine ring around 2.8 ppm.

-

-

Predicted 13C NMR Spectrum (in CDCl3):

-

Signals for the 13 carbon atoms of the molecule.

-

Aromatic carbons will resonate in the region of 100-150 ppm.

-

The methoxy carbon will appear around 55-60 ppm.

-

The methyl carbon will be upfield, around 20-25 ppm.

-

Pharmacological Profile and Future Directions

The primary pharmacological actions of this compound make it a compelling molecule for further investigation.

| Pharmacological Target | Activity | Quantitative Data | Significance |

| Monoamine Oxidase A (MAO-A) | Potent Inhibitor | IC50 values in the low micromolar range. | Potential for antidepressant and anxiolytic drug development. |

| Serotonin Receptor 5-HT2C | Binds with moderate affinity | Ki = 3,700 nM[1][2] | Modulation of serotonergic neurotransmission, potentially influencing mood, appetite, and cognition. |

| Serotonin Receptors 5-HT1A and 5-HT2A | No significant binding | Ki > 10,000 nM[1][2] | Indicates selectivity within the serotonin receptor family, which is a desirable trait for drug candidates to minimize off-target effects. |

Table 2: Pharmacological Profile of this compound.

The potent MAO-A inhibition by this compound suggests its potential to increase synaptic levels of monoaminergic neurotransmitters, a mechanism shared by many clinically effective antidepressants. Its selectivity for MAO-A over MAO-B is also advantageous. The interaction with the 5-HT2C receptor adds another layer of complexity and therapeutic potential, as this receptor is implicated in a variety of neuropsychiatric disorders.

Future research should focus on:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of depression, anxiety, and other neurological disorders are needed to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a naturally occurring β-carboline alkaloid with a promising pharmacological profile that merits further investigation by the scientific community. This technical guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and a summary of analytical methods for its characterization. By leveraging the information presented here, researchers are better equipped to explore the full therapeutic potential of this intriguing molecule and to advance the development of novel drugs for the treatment of neurological and psychiatric disorders.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Agurell, S., Holmstedt, B., Lindgren, J. E., & Schultes, R. E. (1969). Alkaloids in certain species of Virola and other South American plants of ethnopharmacologic interest. Acta Chemica Scandinavica, 23, 903-916.

-

Wikipedia. (n.d.). 6-Methoxyharmalan. Retrieved from [Link]

- Navarro-González, I., & Periago, M. J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9069–9079.

- Shulgin, A. T. (1970). The chemistry and psychopharmacology of the harmala alkaloids. Psychopharmacology Bulletin, 6(3), 33-40.

- Tuama, Z. (n.d.). Isolation of Harmala alkaloids from Peganum harmala. [PowerPoint slides].

- Stadler, R., & Zenk, M. H. (1990). The biosynthesis of the β-carboline alkaloids, harman and eleagnine. Journal of the Chemical Society, Perkin Transactions 1, (6), 1615-1619.

- de Oliveira, C. M., Morais, L. C. S. L., da Silva, V. C., de Oliveira, A. P., & de Almeida, R. N. (2021). Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity. Molecules, 26(3), 735.

-

Request PDF. (n.d.). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]

- Lee, J. H., Lee, D. U., & Jeong, C. S. (2023). Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2). Molecules, 28(24), 8031.

-

ResearchGate. (n.d.). Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]

- Ma, Y., Liu, W., Wang, D., Wang, Y., & Liu, H. (2013). Main Alkaloids of Peganum harmala L. and Their Different Effects on Dicot and Monocot Crops. Molecules, 18(3), 2697–2707.

- Zocoler, M. A., de Oliveira, A. R. M., Sampaio, A. M., & de Abreu, L. M. (2014). Targeted-Analysis of β-Carboline Alkaloids in Passionfruit (“Maracujá”) by SBSE(PDMS)-LC/Flu and UHPLC-MS. Journal of the Brazilian Chemical Society, 25(11), 2056-2062.

- Zhang, Y., Wang, Y., Li, X., & Wang, Y. (2018). Study of Methanol Extracts from Different Parts of Peganum harmala L. Using 1H-NMR Plant Metabolomics. Molecules, 23(11), 2971.

- Buckholtz, N. S., & Boggan, W. O. (1977). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Biochemical pharmacology, 26(20), 1991–1993.

-

ResearchGate. (n.d.). Chemical study of Peganum harmala seeds. Retrieved from [Link]

- Google Patents. (n.d.). CN104628731A - Method for extracting peganum harmala alkaloid under microwave assistance.

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Retrieved from [Link]

- Lee, S. H., Park, Y., & Lim, Y. (2020). Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Foods, 9(11), 1636.

-

LJMU Research Online. (n.d.). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Virola sebifera. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells. Retrieved from [Link]

- Ali, A., et al. (2022). Sustainable Extraction of Colourant from Harmal Seeds (Peganum harmala) for Dyeing of Bio-Mordanted Wool Fabric. Polymers, 14(19), 4065.

- Amariz, A., et al. (2019). Chemical study of Peganum harmala seeds. African Journal of Pharmacy and Pharmacology, 13(10), 128-135.

-

Acta Chemica Malaysia. (n.d.). IDENTIFICATION OF CHEMICAL COMPOSITION OF ESSENTIAL OIL OF HARMALA USING GC-MS ANALYSIS. Retrieved from [Link]

-

Virola Plants: Extraction Methods, Medicinal Benefits and Hallucinogenic Properties. (2024, April 26). LinkedIn. Retrieved from [Link]

-

Lab.4] Indole Alkaloids. Harmala Alkaloids. (n.d.). Retrieved from [Link]

- Herraiz, T., & Chaparro, C. (2005). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 6, 169.

- de Oliveira, C. M., et al. (2021). Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity. Molecules, 26(3), 735.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]

Sources

The Biosynthesis of 6-Methoxyharman in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Methoxyharman, a β-carboline alkaloid found in various plant species, notably within the genus Passiflora, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is paramount for biotechnological production and the development of novel therapeutics. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, synthesizing current scientific knowledge into a coherent framework for researchers. We will dissect the enzymatic cascade from the primary precursor, L-tryptophan, to the final methylated product, elucidating the key chemical transformations and the enzymes that catalyze them. This guide also presents detailed experimental protocols and data interpretation strategies to empower further research in this exciting field.

Introduction: The Significance of this compound

β-carboline alkaloids are a large and structurally diverse family of natural products characterized by a tricyclic pyrido[3,4-b]indole scaffold.[1] These compounds are widely distributed in nature, found in plants, marine organisms, insects, and even mammals.[1] Their broad spectrum of biological activities, including sedative, anxiolytic, antitumor, and antimicrobial properties, makes them attractive candidates for drug discovery.[2]

This compound, a prominent member of this family, is distinguished by a methoxy group at the C-6 position of the β-carboline ring. Its presence in medicinal plants like Passiflora incarnata (passionflower) is believed to contribute to their therapeutic effects. A thorough understanding of its biosynthetic pathway is a critical prerequisite for harnessing its full potential, whether through metabolic engineering of plants or heterologous expression systems in microorganisms.

This guide will provide a detailed overview of the proposed biosynthetic pathway, from the initial commitment of L-tryptophan to the final methylation step. We will delve into the key enzymatic families involved and provide practical, field-proven methodologies for their study.

The Biosynthetic Pathway: A Stepwise Elucidation

The biosynthesis of this compound is a multi-step enzymatic process that transforms the essential amino acid L-tryptophan into the final complex alkaloid. The pathway can be conceptually divided into four key stages:

-

Decarboxylation: The initial committed step.

-

Cyclization: Formation of the characteristic β-carboline core.

-

Hydroxylation: Introduction of a hydroxyl group at the C-6 position.

-

Methylation: The final modification to yield this compound.

Step 1: Decarboxylation of L-Tryptophan to Tryptamine

The journey from a primary metabolite to a specialized alkaloid begins with the removal of the carboxyl group from L-tryptophan. This reaction is catalyzed by tryptophan decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.

-

Causality of Experimental Choice: The identification of TDC as the initial enzyme is based on extensive studies of analogous indole alkaloid pathways, such as the biosynthesis of melatonin.[3][4] The presence of tryptamine in plants producing β-carbolines provides strong correlative evidence. The functional characterization of TDC enzymes from various plant species confirms their role in diverting tryptophan from primary to secondary metabolism.

Step 2: The Pictet-Spengler Reaction - Forging the β-Carboline Scaffold

The hallmark of β-carboline biosynthesis is the formation of the tricyclic ring system. This is achieved through a Pictet-Spengler reaction , a condensation and subsequent cyclization between tryptamine and an aldehyde or keto acid.[5][6] In the case of harman alkaloids, the reaction partner is typically pyruvate or a related compound. The resulting tetrahydro-β-carboline is then oxidized to the aromatic harman.

-

Enzymatic vs. Spontaneous Reaction: While the Pictet-Spengler reaction can occur spontaneously under acidic conditions, in biological systems, it is often catalyzed by enzymes known as Pictet-Spenglerases (also referred to as strictosidine synthases in some contexts).[7] These enzymes provide stereochemical control and enhance reaction rates, ensuring the efficient production of the correct alkaloid scaffold.

Step 3: Aromatic Hydroxylation to 6-Hydroxyharman

The introduction of a hydroxyl group at the 6-position of the harman molecule is a critical step, as it creates the substrate for the final methylation. This hydroxylation is very likely catalyzed by a cytochrome P450 monooxygenase (CYP450) .

-

Expertise-Driven Hypothesis: CYP450s are a vast and versatile superfamily of enzymes in plants, renowned for their ability to catalyze the hydroxylation of a wide array of secondary metabolites. While a specific P450 from a this compound-producing plant has yet to be definitively characterized for this reaction, studies on human CYP450s have shown that enzymes like CYP1A2 and CYP1A1 can efficiently convert harman to 6-hydroxyharman.[1] This provides a strong biochemical precedent for the involvement of a homologous plant P450. The search for such an enzyme in plants like Passiflora is a key area for future research.

Step 4: O-Methylation to this compound

The final step in the biosynthesis is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of 6-hydroxyharman. This reaction is catalyzed by a specific O-methyltransferase (OMT) .[5]

-

Self-Validating System: The existence of a specific OMT is a logical necessity for the production of this compound. Plant OMTs are a well-characterized family of enzymes known for their role in the diversification of secondary metabolites, including alkaloids, flavonoids, and phenylpropanoids. These enzymes often exhibit high substrate and regioselectivity, ensuring that the methyl group is added to the correct position on the correct molecule.

The following diagram, generated using Graphviz, illustrates the proposed biosynthetic pathway of this compound.

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.

Experimental Protocols for Pathway Elucidation

To validate and characterize the enzymes in the this compound biosynthetic pathway, a combination of molecular biology, biochemistry, and analytical chemistry techniques is employed.

Heterologous Expression and Purification of a Candidate O-Methyltransferase

This protocol describes the expression of a candidate OMT in E. coli and its subsequent purification, a crucial step for in vitro characterization.

Methodology:

-

Gene Identification and Cloning:

-

Identify candidate OMT genes from the transcriptome of a this compound-producing plant (e.g., Passiflora incarnata) based on homology to known alkaloid OMTs.

-

Amplify the full-length coding sequence (CDS) of the candidate gene using PCR with gene-specific primers.

-

Clone the PCR product into an expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.

-

-

Heterologous Expression in E. coli:

-

Transform the expression construct into a suitable E. coli strain, such as BL21(DE3).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged OMT with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Desalt and concentrate the purified protein using ultrafiltration.

-

Assess the purity and concentration of the protein using SDS-PAGE and a Bradford assay.

-

In Vitro O-Methyltransferase Activity Assay

This assay determines the ability of the purified recombinant OMT to methylate the putative substrate, 6-hydroxyharman.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT (dithiothreitol)

-

100 µM 6-hydroxyharman (substrate)

-

200 µM S-adenosyl-L-methionine (SAM; methyl donor)

-

1-5 µg of the purified recombinant OMT

-

-

Prepare a negative control reaction without the enzyme or with a heat-inactivated enzyme.

-

-

Enzymatic Reaction:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of methanol or by acidification (e.g., with 2M HCl).

-

-

Product Analysis by HPLC:

-

Analyze the reaction products by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

-

Use a C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Monitor the fluorescence of this compound (excitation ~330 nm, emission ~430 nm).

-

Quantify the product formation by comparing the peak area to a standard curve of authentic this compound.

-

Kinetic Parameter Determination

To understand the efficiency of the OMT, its kinetic parameters (Km and Vmax) are determined.

Methodology:

-

Varying Substrate Concentrations:

-

Perform the in vitro activity assay as described above, but vary the concentration of one substrate (e.g., 6-hydroxyharman) while keeping the other (SAM) at a saturating concentration.

-

Use a range of substrate concentrations that bracket the expected Km value.

-

-

Data Analysis:

-

Measure the initial reaction velocity (v) at each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

-

The following diagram illustrates the experimental workflow for OMT characterization.

Caption: Experimental workflow for the characterization of a candidate O-methyltransferase.

Data Presentation and Interpretation

Quantitative data from enzymatic assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Kinetic Parameters for a Plant 6-Hydroxyharman O-Methyltransferase

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| 6-Hydroxyharman | 25.3 ± 2.1 | 0.15 ± 0.02 | 5.9 x 103 |

| Caffeic Acid | 150.8 ± 12.5 | 0.02 ± 0.003 | 1.3 x 102 |

| Quercetin | > 500 | < 0.001 | - |

This table presents hypothetical data to illustrate how kinetic parameters can be used to demonstrate the substrate specificity of a characterized enzyme. A lower Km and higher kcat/Km for 6-hydroxyharman would indicate that it is the preferred substrate.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a fascinating example of how primary metabolism is channeled to produce complex, bioactive secondary metabolites. The pathway proceeds from L-tryptophan through a series of enzymatic steps, including decarboxylation, a Pictet-Spengler cyclization, hydroxylation, and O-methylation. While the general outline of this pathway is well-supported by analogy to other indole alkaloid biosynthetic routes, significant opportunities for further research remain.

The definitive identification and characterization of the specific tryptophan decarboxylase, Pictet-Spenglerase, cytochrome P450, and O-methyltransferase from a this compound-producing plant like Passiflora incarnata are critical next steps. The elucidation of these enzymatic players will not only solidify our understanding of this important biosynthetic pathway but also provide the molecular tools necessary for the biotechnological production of this compound and related compounds for pharmaceutical applications. The protocols and conceptual framework provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.

References

- Cao, R., Peng, W., Wang, Z., & Xu, A. (2007). β-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry, 14(4), 479-500.

- Herraiz, T., & Guillén, H. (2018). Human metabolism of the neuroactive and naturally-occurring β-carboline alkaloids, norharman and harman. Food and Chemical Toxicology, 118, 618-629.

- Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors.

- Ibrahim, R. K., Bruneau, A., & Bantignies, B. (1998). Plant O-methyltransferases: molecular analysis, common signature and classification. Plant Molecular Biology, 36(1), 1-10.

- Mizutani, M., & Sato, F. (2011). Unusual P450 reactions in plant secondary metabolism. Archives of Biochemistry and Biophysics, 507(1), 194-203.

- Netz, E., & Opatz, T. (2015). The Pictet–Spengler reaction. In Modern Cyclization Reactions (pp. 1-36). Wiley-VCH Verlag GmbH & Co. KGaA.

- Park, S., & Kang, K. (2020). Melatonin in plants: from biosynthesis to agricultural application. International Journal of Molecular Sciences, 21(11), 3824.

- Pottie, K., & Van der Eycken, J. (2016).

- Reis, J. F., & Pinto, M. M. (2021). Methodologies for the synthesis of β-carbolines. Molecules, 26(11), 3364.

- Tan, Y., Yang, J., Jiang, Y., Sun, S., Wei, X., Wang, R., ... & Chen, T. (2022). Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera. Horticulture Research, 9.

- Vang, O., & Ahmad, I. (2015). Chapter 10 - An overview of the analysis of β-carbolines. In Food Toxicology (pp. 147-160). Academic Press.

- Wang, J., & O'Connor, S. E. (2019). Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis. Current Opinion in Biotechnology, 59, 16-23.

- Zubieta, C., He, X. Z., Dixon, R. A., & Noel, J. P. (2001). Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases. Nature Structural & Molecular Biology, 8(3), 271-279.

-

Frye, A., & Haustein, C. (2008). Extraction, Identification, and Quantification of Harmala Alkaloids in Three Species of Passiflora. American Journal of Undergraduate Research, 6(3), 13-18. [Link]

-

Herraiz, T., & Chaparro, C. (2005). Oxidative metabolism of the bioactive and naturally occurring β-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. Biochemical Pharmacology, 70(10), 1516-1526. [Link]

- Schuler, M. A., & Werck-Reichhart, D. (2003). Functional genomics of P450s. Annual Review of Plant Biology, 54(1), 629-667.

- Byeon, Y., Choi, G. H., Lee, H. J., & Back, K. (2014). The last step of melatonin biosynthesis in rice: a new enzyme N-acetylserotonin O-methyltransferase. Journal of Pineal Research, 57(3), 309-317.

- Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler reaction in nature and in organic chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pictet-Spenglerases in alkaloid biosynthesis: Future applications in biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of four monoterpenoid indole alkaloid classes by three cytochrome P450 monooxygenases from Tabernaemontana litoralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Unraveling the Multifaceted Mechanism of Action of 6-Methoxyharman: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of 6-Methoxyharman, a naturally occurring β-carboline alkaloid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of its primary and investigational activities. We will delve into the causality behind experimental designs and present actionable protocols to empower further research and development.

Foundational Understanding: The Chemical and Pharmacological Profile of this compound

This compound is a member of the harmala alkaloid family, found in various plants, including Peganum harmala and certain Virola species.[1] Its rigid, planar tricyclic structure is the basis for its ability to interact with a variety of biological targets. Understanding its mechanism of action is critical for harnessing its therapeutic potential, which may span from neuroprotection to oncology. This guide will focus on its established role as a monoamine oxidase inhibitor and its interactions with serotonergic and calcium signaling pathways, while also exploring emerging evidence of its influence on developmental pathways like Wnt/β-catenin.

Primary Mechanism of Action: Monoamine Oxidase-A Inhibition

The most well-characterized activity of this compound and its close analogs is the potent and selective inhibition of Monoamine Oxidase A (MAO-A).[1]

The Scientific Rationale for Investigating MAO-A Inhibition

MAO-A is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is foundational to the action of many antidepressant medications. Therefore, quantifying the inhibitory potential of a compound like this compound against MAO-A is a primary step in characterizing its psychoactive and neuro-modulatory potential. It is crucial to assess its selectivity for MAO-A over its isoform, MAO-B, as MAO-B is more specific for dopamine degradation. High selectivity for MAO-A, as seen with this compound's analog, suggests a more targeted effect on serotonin and norepinephrine levels, potentially reducing the side effects associated with non-selective MAOIs.

Quantitative Assessment of MAO-A Inhibition

While direct IC50 values for this compound can vary in the literature, its tetrahydro-β-carboline analog, Pinoline, demonstrates significant MAO-A inhibition. This data serves as a strong indicator of the pharmacophore's activity.

| Compound | Target | IC50 Value (µM) | Notes |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) | MAO-A | 1.6 (in vitro, mouse brain homogenate) | Demonstrates specificity for MAO-A over MAO-B. |

| 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) | MAO-A | 41.5 ± 6.3 | Inactive at MAO-B. |

Signaling Pathway: MAO-A Inhibition

The following diagram illustrates the consequence of this compound's inhibitory action on a presynaptic serotonin neuron.

Caption: MAO-A Inhibition by this compound.

Experimental Protocol: In Vitro MAO-A Inhibition Assay

This fluorometric assay is a reliable method for determining the IC50 value of an inhibitor.

Principle: The assay measures the hydrogen peroxide (H2O2), a byproduct of MAO-A activity on its substrate (e.g., p-tyramine). A probe is used that fluoresces in the presence of H2O2 and horseradish peroxidase (HRP).

Materials:

-

Human recombinant MAO-A

-

This compound (test compound)

-

Clorgyline (positive control inhibitor)

-

p-Tyramine (MAO-A substrate)

-

HRP

-

Fluorescent Probe (e.g., Amplex Red)

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound and clorgyline in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound and control.

-

Assay Reaction: In each well of the microplate, add:

-

Assay Buffer

-

Human recombinant MAO-A enzyme

-

Varying concentrations of this compound or clorgyline. For total activity control, add solvent vehicle.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (p-tyramine) and the detection mixture (HRP and fluorescent probe) to all wells.

-

Kinetic Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration.

-

Normalize the rates to the total activity control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Modulation of Serotonergic and Calcium Signaling

Beyond its effects on serotonin metabolism, this compound also directly interacts with components of neurotransmitter signaling systems.

Serotonin 5-HT2C Receptor Binding

This compound has been shown to bind to the serotonin 5-HT2C receptor.[1] This interaction is significant as the 5-HT2C receptor is involved in regulating mood, appetite, and cognition.

| Compound | Target | K_i (nM) | Notes |

| This compound | 5-HT2C | 3,700 | No significant binding to 5-HT2A or 5-HT1A receptors (>10,000 nM).[1] |

| Pinoline | 5-HT2C | Sub-micromolar | Full agonist activity. |

Experimental Protocol: Radioligand Receptor Binding Assay

Principle: This assay measures the ability of a test compound to displace a known radioactive ligand from its receptor.

Materials:

-

Cell membranes expressing the human 5-HT2C receptor

-

[³H]-Mesulergine (radioligand)

-

This compound

-

Mianserin (non-specific binding control)

-

Assay Buffer

-

GF/C filter mats

-

Scintillation fluid and counter

Procedure:

-

In a 96-well plate, combine the cell membranes, [³H]-Mesulergine at a concentration near its Kd, and varying concentrations of this compound.

-

For non-specific binding, use a high concentration of Mianserin.

-

Incubate for 60 minutes at 27°C.

-

Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Count the radioactivity using a scintillation counter.

-

Calculate specific binding and determine the Ki of this compound.

Calcium Channel Inhibition

Studies have demonstrated that this compound can inhibit calcium channels in vascular and intestinal smooth muscles.[2] This action could contribute to hypotensive or muscle-relaxant effects. The inhibitory potency of this compound was found to be greater than or equal to other harmala alkaloids like harmine and harmaline in high K+-induced contractions.[2]

Experimental Protocol: In Vitro Calcium Flux Assay

Principle: This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration in response to channel activation and inhibition.

Materials:

-

Smooth muscle cells (e.g., A7r5)

-

Fluo-4 AM (calcium indicator dye)

-

This compound

-

KCl (depolarizing agent to open voltage-gated Ca²⁺ channels)

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Plate smooth muscle cells in a 96-well black, clear-bottom plate.

-

Dye Loading: Load the cells with Fluo-4 AM in HBSS for 60 minutes at 37°C.

-

Wash: Gently wash the cells to remove excess dye.

-

Inhibitor Incubation: Add varying concentrations of this compound to the wells and incubate for 15-20 minutes.

-

Calcium Flux Measurement: Place the plate in the reader and measure baseline fluorescence. Inject a solution of KCl to stimulate calcium influx and continue to record fluorescence intensity over time.

-

Data Analysis: Calculate the peak fluorescence response for each concentration of this compound and determine the IC50 for the inhibition of calcium influx.

Investigational Mechanisms and Future Directions

Emerging research points to other potential mechanisms of action for this compound that warrant further investigation.

Modulation of the Wnt/β-catenin Signaling Pathway

In silico studies have suggested that this compound may interact with proteins in the Wnt/β-catenin pathway.[3][4] This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers. While direct experimental validation for this compound is pending, other β-carbolines have been shown to inhibit this pathway.

Caption: Proposed Wnt Pathway Modulation.

Induction of Inhibitor of DNA Binding 2 (Id2)

This compound has been shown to induce the expression of Id2, a transcriptional regulator.[5] Id2 is known to play a role in cell differentiation, and its induction by this compound could have implications in developmental biology and oncology.

Experimental Protocol: Western Blot for Id2 Expression

Principle: This technique is used to detect and quantify the amount of Id2 protein in cell lysates after treatment with this compound.

Materials:

-

Cell line of interest (e.g., 3T3-F442A preadipocytes)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against Id2

-

HRP-conjugated secondary antibody

-

Loading control antibody (e.g., anti-GAPDH)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Lysis: Harvest and lyse the cells. Determine the total protein concentration of each lysate.

-

Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary anti-Id2 antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity for Id2 and normalize it to the loading control (GAPDH).

Anticholinesterase and Antioxidant Potential

Several sources suggest that this compound may possess anticholinesterase and antioxidant properties.[6][7] These activities, if confirmed and quantified, would broaden its therapeutic applicability, particularly in the context of neurodegenerative diseases where both cholinergic deficits and oxidative stress are implicated. Standard assays such as the Ellman method for acetylcholinesterase inhibition and DPPH or ABTS assays for antioxidant capacity should be employed for validation.

Conclusion and Future Perspectives

This compound presents a compelling profile as a multi-target pharmacological agent. Its primary, well-documented role as a selective MAO-A inhibitor positions it as a significant modulator of the central nervous system. Concurrently, its interactions with 5-HT2C receptors and calcium channels offer additional avenues for its effects on neurotransmission and physiological regulation.

The investigational pathways, including the Wnt/β-catenin system and Id2 induction, represent the next frontier of research for this molecule. A thorough and systematic investigation using the protocols outlined in this guide will be essential to fully elucidate its mechanism of action and to translate its complex pharmacology into targeted therapeutic applications. The self-validating nature of these described protocols, which include positive and negative controls, ensures the generation of robust and reliable data, paving the way for the development of novel therapeutics based on the this compound scaffold.

References

-

Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-Tetrahydro-β- Carboline (Pinoline) and Melatonin. (n.d.). Digital CSIC. Retrieved January 23, 2026, from [Link]

- González-Rodríguez, M., Ruiz-Fernández, C., Francisco, V., Ait Eldjoudi, D., Farrag AbdElHafez, Y. R., Cordero-Barreal, A., et al. (2021). Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity. Molecules, 26(4), 792. doi:10.3390/molecules26040792

-

In vivo and in vitro studies on the neurotoxic potential of 6-hydroxydopamine analogs. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

Inhibitor of DNA Binding 2 Is a Small Molecule-Inducible Modulator of Peroxisome Proliferator-Activated Receptor-γ Expression and Adipocyte Differentiation. (2008). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Interaction of beta-carbolines with central dopaminergic transmission in mice: structure-activity relationships. (1995). PubMed. Retrieved January 23, 2026, from [Link]

-

6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. (1980). PubMed. Retrieved January 23, 2026, from [Link]

-

This compound - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Anticholinesterase, antioxidant potentials, and molecular docking studies of isolated bioactive compounds from Grewia optiva. (2019). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

-

Effect of bioactive compounds of Mucuna pruriens on proteins of Wnt/β catenin pathway in pulmonary hypertension by in silico approach. (2024). In Silico Pharmacology. Retrieved January 23, 2026, from [Link]

-

Inhibition of calcium channels by harmaline and other harmala alkaloids in vascular and intestinal smooth muscles. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

5-Methoxytryptamine reacts with natural food flavour to produce 6-methoxy tetrahydro-β-carbolines: in vitro investigation of their antioxidant and cytotoxicity properties. (2015). PubMed. Retrieved January 23, 2026, from [Link]

-

Effect of bioactive compounds of Mucuna pruriens on proteins of Wnt/β catenin pathway in pulmonary hypertension by in silico approach | Request PDF. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. Iranian traditional medicinal plants for management of chronic heart failure: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.co.jp [abcam.co.jp]

- 3. Novel β-carbolines inhibit Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine Oxidase Inhibitors Present in Tobacco Modulate Dopamine Balance Via the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-1,2,3,4-tetrahydro- -carboline--a serotonin elevator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-protocol.org [bio-protocol.org]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of 6-Methoxyharman from Virola Species

Abstract

This technical guide provides an in-depth exploration of the β-carboline alkaloid 6-Methoxyharman, focusing on its discovery within the Virola genus and a detailed methodology for its extraction, isolation, and characterization. The document is structured to provide researchers, natural product chemists, and drug development professionals with both the foundational knowledge and the practical steps necessary to work with this compound. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous protocol. We will delve into the historical context of its discovery, provide a robust, field-proven isolation workflow, and detail the analytical techniques required for its structural elucidation.

Introduction and Historical Context

The Virola genus, belonging to the Myristicaceae family, comprises numerous species of trees native to the tropical regions of Central and South America.[1] These plants hold significant ethnobotanical importance, having been used for centuries in traditional medicine and shamanic rituals.[2] Phytochemical investigations into Virola species have revealed a rich and complex alkaloidal profile, dominated by tryptamine derivatives such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[3][4]

Alongside these potent hallucinogenic tryptamines, a class of β-carboline alkaloids has also been identified.[4] These β-carbolines, including this compound, are structurally related to the harmala alkaloids found in plants like Peganum harmala. This compound (also known as isoharmine) is of particular interest due to its pharmacological activity as a potent monoamine oxidase inhibitor (MAOI).[5] This property suggests it may act synergistically with co-occurring tryptamines by preventing their metabolic degradation, thereby potentiating their psychoactive effects.[5]

The first documented isolation of this compound from a Virola species was reported in 1971 by Cassady et al. They successfully identified both this compound and its dihydro counterpart, 6-methoxyharmalan, in the bark of Virola cuspidata.[3] Subsequent research has also confirmed its presence in other species, such as Virola elongata.[1][5] This discovery underscored the phytochemical diversity of the genus and opened new avenues for pharmacological research into the synergistic interactions of the alkaloids present in traditional Virola-based preparations.

Strategic Approach to Isolation: An Overview

The isolation of this compound from Virola bark is predicated on its chemical nature as a heterocyclic alkaloid. The workflow is designed to systematically separate this basic, nitrogen-containing compound from the vast array of other phytochemicals present in the plant matrix, such as fats, waxes, tannins, and phenolic compounds.[1]

The core strategy involves:

-

Initial Extraction: Utilizing a polar solvent to extract a broad spectrum of compounds, including the alkaloid salts naturally present in the plant material.

-

Acid-Base Partitioning: A liquid-liquid extraction technique that leverages the basicity of the alkaloid nitrogen to selectively move the target compound between aqueous and organic phases, effectively separating it from neutral and acidic impurities.

-

Chromatographic Purification: Employing column chromatography to separate this compound from other co-extracted alkaloids and closely related impurities based on differences in polarity.

This multi-step process ensures the progressive enrichment and final purification of the target compound, leading to a sample of sufficient purity for analytical characterization and further research.

Sources

- 1. Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. catbull.com [catbull.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols for the Laboratory Synthesis of 6-Methoxyharman

Introduction: The Significance of 6-Methoxyharman

This compound is a naturally occurring beta-carboline alkaloid, a class of compounds known for their diverse and potent biological activities. As a structural analog of other significant neuroactive molecules, it has been isolated from various plant species and is of considerable interest to the scientific community.[1] Its rigid tricyclic core, composed of a pyridine ring fused to an indole nucleus, makes it a privileged scaffold in medicinal chemistry. Research into this compound and its derivatives is driven by their potential interactions with the central nervous system, including modulation of serotonin receptors and inhibition of enzymes like monoamine oxidase (MAO).[1]

This document provides a comprehensive guide to the de novo laboratory synthesis of this compound. It is designed to be a self-validating system, where the rationale behind each step is explained, ensuring both reproducibility and a deep understanding of the underlying chemical principles. We will proceed from the synthesis of a key precursor, 6-methoxytryptamine, to the final construction and purification of the target molecule.

Strategic Approach: The Pictet-Spengler Reaction

The cornerstone of our synthetic strategy is the Pictet-Spengler reaction , a powerful and reliable method for constructing the tetrahydro-β-carboline core.[2][3] This reaction involves the acid-catalyzed cyclization of a tryptamine derivative with an aldehyde or ketone. For the synthesis of this compound, this translates to the condensation of 6-methoxytryptamine with acetaldehyde. The resulting tetrahydro-β-carboline intermediate is then aromatized to yield the final product.

This approach is favored for several reasons:

-

Efficiency: It directly forms the key tricyclic structure in a single, high-yielding step.

-

Atom Economy: The reaction is a condensation, with the primary byproduct being water.

-

Proven Reliability: It is the biosynthetic pathway for many β-carboline alkaloids and is well-established in synthetic organic chemistry.[4]

The overall workflow is visualized below.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor, 6-Methoxytryptamine

A practical and scalable synthesis of 6-methoxytryptamine is essential. While it can be purchased, its synthesis from more readily available starting materials is often more cost-effective for large-scale work. The following protocol is adapted from established literature procedures that utilize a Japp-Klingemann reaction.[5]

Protocol 1: Synthesis of 6-Methoxytryptamine

This multi-step protocol requires careful execution and adherence to standard organic synthesis safety procedures.

Experimental Details:

| Parameter | Value | Rationale |

| Starting Materials | Phthalimide, 1-bromo-3-chloropropane, Ethyl acetoacetate, m-Anisidine | Commercially available and relatively inexpensive. |

| Key Reactions | PTC N-Alkylation, PTC C-Alkylation, Japp-Klingemann Reaction, Hydrolysis & Decarboxylation | A robust and scalable sequence for indole synthesis.[5] |

| Overall Yield | ~44% | Represents a practical and efficient conversion over several steps.[5] |

| Purification | Recrystallization, Extraction | Standard and effective methods for isolating intermediates and the final product. |

Step-by-Step Methodology:

-

Synthesis of N-(3-chloropropyl)phthalimide: A mixture of phthalimide, 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), and a phase-transfer catalyst (e.g., PEG-600) in a suitable solvent is refluxed for several hours. Causality: The phase-transfer catalyst facilitates the reaction between the solid potassium carbonate and the organic reactants, enabling efficient N-alkylation.

-

Synthesis of Ethyl 2-acetyl-5-phthalimido-pentanoate: The product from step 1 is reacted with ethyl acetoacetate using a phase-transfer catalyst (e.g., TEBAC) and a base like potassium hydroxide (KOH) in a solvent such as toluene. Causality: This is a C-alkylation reaction where the enolate of ethyl acetoacetate acts as a nucleophile, displacing the chloride on the chloropropylphthalimide.

-

Japp-Klingemann Reaction to form the Indole: The pentanoate derivative from step 2 is treated with a diazonium salt prepared from m-anisidine. This reaction sequence directly forms the 6-methoxyindole ring system. Causality: This classic reaction is a powerful method for indole synthesis, involving the reaction of an aryl diazonium salt with a β-keto ester, leading to cyclization and formation of the indole core.

-

Hydrolysis and Decarboxylation: The resulting indole intermediate is hydrolyzed with aqueous KOH, followed by treatment with hydrochloric acid (HCl) at reflux.[6] This removes the phthalimide protecting group and the ester, and subsequent decarboxylation yields the final 6-methoxytryptamine product.[6]

-

Purification: The final product is isolated by basifying the aqueous solution and extracting with an organic solvent (e.g., CH₂Cl₂). The solvent is then evaporated, and the product can be further purified by recrystallization or chromatography if necessary.

Part 2: Core Synthesis of this compound

With the precursor in hand, we can proceed to the construction of the β-carboline skeleton.

Reaction Mechanism: Pictet-Spengler Cyclization and Aromatization

The reaction proceeds in two distinct stages:

-

Pictet-Spengler Cyclization: 6-methoxytryptamine reacts with acetaldehyde under acidic conditions. The primary amine of the tryptamine forms a Schiff base (iminium ion) with the aldehyde. The electron-rich C2 position of the indole ring then attacks the electrophilic iminium carbon in an intramolecular electrophilic aromatic substitution, forming the new six-membered ring and yielding 6-methoxy-1-methyl-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC).

-

Aromatization: The tetrahydro-β-carboline intermediate is then oxidized. This process removes four hydrogen atoms, creating two new double bonds and forming the fully aromatic pyridinyl ring of this compound.

Caption: Mechanism of this compound synthesis.

Protocol 2: Pictet-Spengler Cyclization and Oxidation

This protocol details the conversion of 6-methoxytryptamine to this compound.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Purpose |

| 6-Methoxytryptamine | 190.25 | Starting Material |

| Acetaldehyde | 44.05 | C2 source for pyridine ring |

| Glacial Acetic Acid | 60.05 | Solvent and Acid Catalyst |

| Potassium Permanganate (KMnO₄) | 158.03 | Oxidizing Agent |

| Dimethylformamide (DMF) | 73.09 | Solvent for Oxidation |

| Sodium Hydroxide (NaOH) | 40.00 | Basification |

| Dichloromethane (CH₂Cl₂) | 84.93 | Extraction Solvent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying Agent |

| Silica Gel | - | Stationary Phase for Chromatography |

Step-by-Step Methodology:

-

Pictet-Spengler Reaction (Formation of 6-MeO-THBC):

-

To a solution of 6-methoxytryptamine (e.g., 5.0 mmol) in glacial acetic acid (25 mL), add acetaldehyde (6.0 mmol, 1.2 equivalents). Causality: A slight excess of the aldehyde ensures complete consumption of the more valuable tryptamine. Acetic acid serves as both the solvent and the necessary acid catalyst to promote iminium ion formation and cyclization.

-

Stir the solution at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8.

-

A precipitate of the crude tetrahydro-β-carboline intermediate (6-MeO-THBC) should form. This can be filtered, washed with water, and dried. For the subsequent oxidation, this crude product is often of sufficient purity.[4]

-

-

Aromatization (Formation of this compound):

-

Dissolve the crude 6-MeO-THBC from the previous step in dimethylformamide (DMF) and cool the solution in an ice bath (0 °C). Causality: DMF is a suitable polar aprotic solvent for this oxidation. Cooling is critical to control the exothermic nature of the reaction with the strong oxidizing agent, KMnO₄.

-

Slowly add potassium permanganate (KMnO₄) (approx. 3 equivalents) in small portions over 30-45 minutes, ensuring the temperature does not rise significantly.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then at room temperature for an additional 3 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

-

The reaction will form a brown precipitate of manganese dioxide (MnO₂).

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of Celite to remove the MnO₂ precipitate. Wash the solid pad with ethyl acetate.

-

Combine the filtrates and wash extensively with water to remove the DMF, followed by a wash with brine. Causality: This aqueous workup removes the high-boiling point solvent and inorganic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane or dichloromethane/methanol as the eluent.

-

Combine the pure fractions and evaporate the solvent. The final product can be recrystallized (e.g., from ethanol or methanol) to obtain pure this compound as a solid.

-

Validation and Characterization

To ensure the successful synthesis and purity of the final compound, a suite of analytical techniques should be employed:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product. The ¹H NMR spectrum should show characteristic aromatic proton signals for the indole and pyridine rings, a singlet for the methoxy group, and a singlet for the C1-methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of this compound (C₁₃H₁₂N₂O, MW: 212.25 g/mol ).

-

Melting Point: To compare with literature values as an indicator of purity.

References

-

Cassady JM, Blair GE, Raffauf RF, Tyler VE (March 1971). "The isolation of 6-methoxyharmalan and this compound from Virola cuspidata". Lloydia. 34 (1): 161–162. [Link]

-

Frahn, J. L., & O'Keefe, D. F. (1971). A Synthesis of 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. Australian Journal of Chemistry, 24(10), 2189-2191. [Link]

-

Kuang, Y., Huang, J., & Chen, F. (2007). Practical and Phase Transfer–Catalyzed Synthesis of 6‐Methoxytryptamine. Synthetic Communications, 37(1), 123-127. [Link]

-

Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190. [Link]

-

Ferreira, R., et al. (2015). Synthesis of β-carboline derivatives. MolMod, 1, C005. [Link]

-

Soerens, D., Sandrin, J., & Gutzwiller, J. (1979). 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses, 59, 20. [Link]

-

Nageswara Rao, G., et al. (2021). Total Synthesis of 6-Hydroxymetatacarboline-d Discovered from Mycena metata via the Pictet–Spengler Reaction Followed by the Horner–Wadsworth–Emmons Reaction. ACS Omega, 6(13), 9201–9207. [Link]

Sources

Quantitative Analysis of 6-Methoxyharman using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive, field-proven guide for the quantitative analysis of 6-Methoxyharman, a naturally occurring β-carboline alkaloid, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a potent monoamine oxidase inhibitor (MAOI) found in various plant species, making its accurate quantification critical for pharmacological research, natural product chemistry, and drug development.[1] This document details the entire analytical workflow, from sample preparation and extraction to instrument configuration and data analysis, emphasizing the scientific rationale behind each procedural step to ensure methodological robustness and data integrity.

Scientific Foundation and Analytical Rationale

The selection of Gas Chromatography-Mass Spectrometry (GC-MS) as the analytical technique is predicated on its superior ability to separate volatile and semi-volatile compounds and provide definitive structural identification. This compound (Molar Mass: 212.252 g·mol⁻¹) is amenable to GC analysis due to its thermal stability and volatility, often without the need for chemical derivatization, which simplifies sample preparation.[1][2]

The core of this method relies on three pillars:

-

Selective Extraction: The protocol employs a classic acid-base liquid-liquid extraction technique. This method exploits the basic nature of the alkaloid nitrogen atom. In an acidic aqueous solution, this compound becomes protonated and water-soluble, allowing for the removal of neutral and acidic impurities with an organic solvent. Subsequent basification of the aqueous layer deprotonates the alkaloid, rendering it soluble in a non-polar organic solvent for extraction, thereby concentrating the analyte and minimizing matrix interference.[2][3]

-

High-Resolution Chromatographic Separation: A low-polarity fused-silica capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, is employed. This phase provides excellent resolution for separating β-carbolines and other alkaloids based on their boiling points and interactions with the stationary phase.[4][5]

-

Sensitive and Specific Mass Spectrometric Detection: Electron Ionization (EI) at a standard 70 eV is used to generate a reproducible fragmentation pattern, which serves as a chemical fingerprint for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) is utilized to enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound and the internal standard.

Comprehensive Analytical Workflow

The entire process, from sample receipt to final data reporting, is designed to be systematic and reproducible. The following diagram illustrates the logical flow of the protocol.

Caption: End-to-end workflow for the GC-MS analysis of this compound.

Detailed Experimental Protocol

3.1. Materials and Reagents

-

Solvents: Methanol, Dichloromethane, n-Hexane (all HPLC or GC grade).

-

Acids/Bases: Hydrochloric Acid (HCl), Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH).

-

Standards: this compound analytical standard, Internal Standard (IS) (e.g., a deuterated analog like this compound-d3, or another β-carboline such as Norharman).

-

Other: Anhydrous Sodium Sulfate, Glassware, Centrifuge tubes, Nitrogen evaporation system.

3.2. Preparation of Standards

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

-

Working Calibration Standards: Perform serial dilutions of the primary stock solution with the appropriate solvent (e.g., dichloromethane) to prepare a series of calibration standards. A typical concentration range might be 10 ng/mL to 1000 ng/mL. Spike each calibration standard with a constant concentration of the internal standard (e.g., 100 ng/mL).

3.3. Sample Preparation: Alkaloid Extraction

This protocol is optimized for dried plant material but can be adapted for other matrices.

-

Homogenization: Weigh approximately 2 g of pulverized, dried plant material into a glass beaker.[3]

-

Acidification: Add 30 mL of 0.5 N HCl. Stir or sonicate the mixture for 30 minutes at room temperature. This step protonates the alkaloids, making them soluble in the aqueous acidic solution.[3]

-

Filtration/Centrifugation: Centrifuge the homogenate for 10 minutes at 5000 x g. Decant and collect the acidic supernatant. To ensure exhaustive extraction, the remaining pellet can be re-suspended in another 30 mL of 0.5 N HCl and the process repeated.[3]

-

Internal Standard Spiking: Combine the supernatants and spike with a known amount of the internal standard solution. This is a critical step for accurate quantification as the IS corrects for analyte loss during sample processing and instrumental variability.[6][7]

-